molecular formula C23H16O3 B13450746 Diphacinone-d4 (indanedione-4,5,6,7-d4) CAS No. 1219802-15-9

Diphacinone-d4 (indanedione-4,5,6,7-d4)

Cat. No.: B13450746
CAS No.: 1219802-15-9
M. Wt: 344.4 g/mol
InChI Key: JYGLAHSAISAEAL-ZZRPVTOQSA-N
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Description

Diphacinone-d4 (indanedione-4,5,6,7-d4) is an isotopically labeled version of diphacinone, a well-known anticoagulant rodenticide. The compound is characterized by the presence of deuterium atoms at the 4, 5, 6, and 7 positions of the indanedione ring. This isotopic labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphacinone-d4 (indanedione-4,5,6,7-d4) involves the incorporation of deuterium atoms into the indanedione structureCommon reagents used in these reactions include deuterated solvents and catalysts that facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of diphacinone-d4 (indanedione-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic enrichment and chemical purity. The compound is usually produced in specialized facilities equipped to handle isotopically labeled chemicals .

Chemical Reactions Analysis

Types of Reactions

Diphacinone-d4 (indanedione-4,5,6,7-d4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Diphacinone-d4 (indanedione-4,5,6,7-d4) has a wide range of applications in scientific research:

Mechanism of Action

Diphacinone-d4 (indanedione-4,5,6,7-d4) exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition disrupts the recycling of vitamin K, which is essential for the synthesis of clotting factors. As a result, the compound induces anticoagulation, leading to uncontrolled bleeding in target organisms. The molecular targets include various clotting factors and pathways involved in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphacinone-d4 (indanedione-4,5,6,7-d4) is unique due to its isotopic labeling, which allows for precise tracing and analysis in scientific studies. This feature distinguishes it from other similar compounds and enhances its utility in research applications .

Properties

CAS No.

1219802-15-9

Molecular Formula

C23H16O3

Molecular Weight

344.4 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,2-diphenylacetyl)indene-1,3-dione

InChI

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H/i7D,8D,13D,14D

InChI Key

JYGLAHSAISAEAL-ZZRPVTOQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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